molecular formula C4H11In B034727 Ethyl(dimethyl)indigane CAS No. 102091-56-5

Ethyl(dimethyl)indigane

Cat. No.: B034727
CAS No.: 102091-56-5
M. Wt: 173.95 g/mol
InChI Key: JMMJWXHSCXIWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(dimethyl)indigane is an organoindium compound with the tentative molecular formula In(CH₃)₂(C₂H₅). Key characteristics include:

  • Molecular weight: ~173.94 g/mol (calculated from indium + methyl/ethyl substituents).
  • Structure: A central indium atom bonded to two methyl groups (-CH₃) and one ethyl group (-C₂H₅).
  • Synthesis: Likely derived via alkylation or ligand substitution reactions, similar to other organoindium precursors.

Organoindium compounds are critical in semiconductor manufacturing, catalysis, and organic synthesis. This compound’s hybrid alkyl structure may offer unique reactivity compared to fully substituted analogs (e.g., trimethylindium).

Properties

CAS No.

102091-56-5

Molecular Formula

C4H11In

Molecular Weight

173.95 g/mol

IUPAC Name

ethyl(dimethyl)indigane

InChI

InChI=1S/C2H5.2CH3.In/c1-2;;;/h1H2,2H3;2*1H3;

InChI Key

JMMJWXHSCXIWRF-UHFFFAOYSA-N

SMILES

CC[In](C)C

Canonical SMILES

CC[In](C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Ethyl(dimethyl)indigane [In(CH₃)₂(C₂H₅)] Trimethylindium [In(CH₃)₃] Triethylindium [In(C₂H₅)₃]
Molecular Formula C₃H₉In C₃H₉In C₆H₁₅In
Molecular Weight ~173.94 g/mol 173.94 g/mol 229.02 g/mol
Substituents 2× methyl, 1× ethyl 3× methyl 3× ethyl
Physical State Likely liquid/gas (analogous to In(CH₃)₃) Liquid (mp -88°C, bp 135°C) Liquid (mp -32°C, bp 144°C)
Reactivity Moderate (mixed alkyl groups) High (volatile, pyrophoric) Moderate (less volatile)

Key Observations :

  • Volatility : Trimethylindium is highly volatile and pyrophoric, whereas ethyl-substituted analogs (e.g., triethylindium) exhibit lower volatility due to increased molecular weight . This compound’s hybrid structure may balance reactivity and stability.
  • Thermal Stability : Methyl groups generally enhance thermal lability compared to ethyl groups. The mixed substituents in this compound could improve stability for controlled deposition processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.